molecular formula C21H18N4O B12202833 N-methyl-N-phenyl-2-(2-(2-pyridyl)benzimidazolyl)acetamide

N-methyl-N-phenyl-2-(2-(2-pyridyl)benzimidazolyl)acetamide

Cat. No.: B12202833
M. Wt: 342.4 g/mol
InChI Key: YCSRXGZGIYVSFW-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-2-(2-(2-pyridyl)benzimidazolyl)acetamide is a novel chemical entity designed for research purposes. This acetamide derivative features a benzimidazole core, a structure recognized as a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets . The incorporation of both a phenyl and a pyridyl substituent suggests potential for diverse binding interactions, making it a compound of interest in various investigative domains. Benzimidazole-based compounds are extensively studied for their pharmacological properties, including potential as anticancer, antimicrobial, and anti-inflammatory agents . Specifically, some N-pyridinyl acetamide derivatives have been investigated as inhibitors of the Wnt signaling pathway, a key target in oncology and regenerative medicine research . The structural features of this compound indicate it may serve as a valuable probe or lead compound in hit-to-lead optimization campaigns. This product is intended for research and development use in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

N-methyl-N-phenyl-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide

InChI

InChI=1S/C21H18N4O/c1-24(16-9-3-2-4-10-16)20(26)15-25-19-13-6-5-11-17(19)23-21(25)18-12-7-8-14-22-18/h2-14H,15H2,1H3

InChI Key

YCSRXGZGIYVSFW-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-2-(2-(2-pyridyl)benzimidazolyl)acetamide typically involves multi-step organic reactions. One common method is the condensation of N-methyl-N-phenylacetamide with 2-(2-pyridyl)benzimidazole under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Acetamide Moiety Formation

The N-methyl-N-phenylacetamide group is synthesized through amidation and alkylation steps:

  • Amidation : Acetamide derivatives are formed by reacting amines with acyl chlorides (e.g., acetyl chloride) in the presence of bases like pyridine .

  • Alkylation : Methylation of the amine nitrogen occurs via reagents such as methyl chloride or methyl iodide, often under alkaline conditions .

  • Phenyl Substitution : The phenyl group is introduced via nucleophilic substitution or coupling reactions, such as reacting with benzyl halides .

Final Coupling Reactions

The benzimidazole core and acetamide moiety are linked through coupling reactions:

  • Acylation : The benzimidazole may be acylated with an acyl chloride (e.g., derived from N-methyl-N-phenylacetamide) using coupling agents like EDC or DCC in the presence of bases (e.g., HOBt, HOSu) .

  • Condensation : Alternative methods involve direct condensation of the benzimidazole amine with the acetamide carboxylic acid derivative under reflux or microwave conditions .

Purification and Characterization

  • Purification : Column chromatography (e.g., silica gel) or recrystallization is commonly used to isolate the final product .

  • Characterization : Techniques include NMR, IR, and mass spectrometry. For example, IR spectra of related acetamides show strong C=O stretches (~1655 cm⁻¹) and NH stretches (~3000–3400 cm⁻¹) .

Key Challenges and Innovations

  • Catalyst Poisoning : Traditional hydrogenation methods (e.g., Pd-C) may suffer from catalyst poisoning. Fe-acetic acid is a preferred reducing agent for nitro groups in benzimidazole syntheses .

  • Selectivity : Introducing substituents (e.g., pyridyl groups) requires controlled reaction conditions to avoid unwanted side reactions .

  • Efficiency : Multi-step syntheses are streamlined using reagents like POCl₃ for cyclization and carbodiimides (e.g., EDC) for acylation steps .

Research Findings

  • Biological Activity : Benzimidazole derivatives exhibit anti-inflammatory, anticancer, and antimicrobial properties, often linked to COX inhibition or kinase modulation .

  • Structural Optimization : Substituents like pyridyl groups enhance selectivity and potency. For example, 2-pyridyl benzimidazoles show improved binding to targets like p38 MAPK .

  • Synthetic Innovations : Fe-acetic acid reduction and POCl₃ cyclization are critical for efficient benzimidazole synthesis, while carbodiimide-based acylation ensures high-purity coupling .

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives, including N-methyl-N-phenyl-2-(2-(2-pyridyl)benzimidazolyl)acetamide, have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Mechanism of Action : These compounds often interact with DNA, leading to the formation of DNA cross-links that inhibit replication and transcription processes. For example, studies have shown that certain benzimidazole derivatives can bind to the minor groove of DNA, affecting cell cycle progression and inducing apoptosis in various cancer cell lines such as lung and breast cancer cells .

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in preclinical studies. Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6, which are crucial in inflammatory responses . This makes them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.

Case Studies and Research Findings

StudyFindings
Yamori et al. (2022)Synthesis of MS-247, a benzimidazole derivative, showed significant antitumor activity against 39 cancer cell lines.Benzimidazole derivatives can be effective anticancer agents due to their ability to induce apoptosis .
Gaba & Mohan (2015)Compounds derived from benzimidazole exhibited potent anti-inflammatory effects and reduced edema in animal models.These compounds may serve as lead candidates for developing new anti-inflammatory drugs .
Kumar et al. (2017)Novel derivatives displayed significant analgesic properties with IC50 values lower than standard drugs like ibuprofen.Suggests potential for development into analgesic medications .

Potential Therapeutic Uses

  • Cancer Treatment : Given their ability to induce apoptosis and inhibit tumor growth, these compounds could be developed for targeted cancer therapies.
  • Anti-inflammatory Drugs : Their efficacy in reducing inflammation positions them as candidates for treating chronic inflammatory diseases.
  • Analgesics : The pain-relieving properties observed in some studies suggest they could be formulated into new analgesic medications.

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-2-(2-(2-pyridyl)benzimidazolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

Benzimidazole Derivatives with Sulfinyl/Acetamide Substituents
  • Compound 3j/3k (): These isomers feature a methoxy-substituted benzimidazole core linked to a sulfinyl group and a phenoxyacetamide chain.
  • Compound 3l (): Contains a trifluoroethoxy-pyridylmethyl sulfinyl group attached to benzimidazole, with a phenoxyacetamide tail. The trifluoroethoxy group increases lipophilicity compared to the target compound’s N-methyl-N-phenyl group.

Key Structural Differences :

  • The N-methyl-N-phenyl acetamide substituent offers steric bulk compared to simpler N-aryl or N-thiazolyl groups in analogues (e.g., ).
Pyridazinone-Based Acetamides ()
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: Acts as a potent FPR2 agonist. Unlike the target compound’s benzimidazole-pyridyl core, pyridazinone derivatives exhibit distinct electronic profiles due to the 1,2-diazine ring, influencing receptor specificity.
Thiazolyl and Benzothiazolyl Acetamides (–10)
  • N-(1,3-thiazol-2-yl)acetamides (–10): These derivatives prioritize hydrogen-bonding via thiazole nitrogens, contrasting with the pyridyl group in the target compound. For example, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide forms intermolecular N–H⋯N bonds, stabilizing crystal packing .
Physicochemical Data
Compound Melting Point (°C) Molecular Weight Key Functional Groups Evidence Source
Target Compound Not reported ~388.43 Pyridyl, benzimidazole, N-Me-N-Ph acetamide N/A
3j/3k (Molecules 2009) 76–80 ~627.68 Methoxy, sulfinyl, sulfonyl
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 489–491 303.17 Dichlorophenyl, thiazole
N-(4-Bromophenyl)-pyridazinone acetamide Not reported ~443.29 Pyridazinone, bromophenyl

Key Observations :

  • The target compound’s higher molecular weight (~388) compared to thiazolyl derivatives (~300–400) suggests greater steric demands.
  • Sulfinyl/sulfonyl groups in analogues (e.g., 3j/3k) lower melting points due to reduced crystallinity compared to halogenated derivatives .

Biological Activity

N-methyl-N-phenyl-2-(2-(2-pyridyl)benzimidazolyl)acetamide is a compound that belongs to the class of benzimidazole derivatives, which have been recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H18N4O
  • Molecular Weight : 342.4 g/mol
  • IUPAC Name : N-methyl-N-phenyl-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide

Biological Activities

Benzimidazole derivatives, including this compound, have been extensively studied for various pharmacological activities:

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. They are known to act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication. For instance, compounds with similar structures have shown significant activity against various cancer cell lines by inhibiting this enzyme's function, leading to reduced tumor growth .

Antimicrobial Activity

Benzimidazole derivatives exhibit notable antimicrobial properties. Research indicates that certain derivatives can effectively combat bacterial infections, including strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of electron-withdrawing groups in the structure has been associated with enhanced antimicrobial activity .

Anthelmintic Activity

The compound has also been evaluated for its anthelmintic properties. Studies involving earthworms (e.g., Pheretima posthuma) suggest that benzimidazole derivatives can effectively paralyze and kill parasitic worms, making them potential candidates for treating helminth infections .

The biological activities of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : The compound may bind to the ATP-binding site of topoisomerase II, preventing its enzymatic activity and disrupting DNA replication.
  • Membrane Disruption : Antimicrobial activity is often linked to the ability of these compounds to disrupt microbial cell membranes, leading to cell death.
  • Neurotransmitter Modulation : Some benzimidazole derivatives have shown potential in modulating neurotransmitter systems, which may contribute to their effects on neurodegenerative diseases and mental disorders .

Case Studies and Research Findings

StudyFindings
Bansal et al. (2012)Demonstrated broad-spectrum antibacterial activity against multiple pathogens.
Yadav et al. (2018)Synthesized 2-substituted benzimidazole derivatives with significant anticancer activity in vitro.
Research by Prasad & Sundararajan (2017)Identified a series of benzimidazole compounds with enhanced antimicrobial properties through structural modifications.

Q & A

Q. What are the common synthetic routes for preparing N-methyl-N-phenyl-2-(2-(2-pyridyl)benzimidazolyl)acetamide?

The synthesis typically involves multi-step condensation reactions. For example:

  • Step 1 : Substitution reactions under alkaline conditions to introduce the pyridyl moiety, as seen in analogous benzimidazole syntheses .
  • Step 2 : Condensation of intermediates with cyanoacetic acid or acetamide derivatives using reflux conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
  • Step 3 : Purification via recrystallization (e.g., methanol) or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm proton environments and connectivity.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Elemental analysis to verify purity (>95%) .

Q. What in vitro models are suitable for initial pharmacological screening?

  • Anthelmintic activity : Indian adult earthworms (Pheretima posthuma) for paralysis and lethality assays, with albendazole as a positive control .
  • Antimicrobial activity : Gram-positive/-negative bacterial strains (e.g., S. aureus, E. coli) and fungal pathogens (e.g., C. albicans) via MIC (minimum inhibitory concentration) testing .

Q. How is purity confirmed during synthesis?

  • Chromatography : TLC for reaction monitoring; HPLC for quantitative purity assessment.
  • Thermal analysis : Melting point determination to compare with literature values.
  • Recrystallization : Solvent selection (e.g., methanol) to remove impurities .

Advanced Research Questions

Q. How can SHELX software improve crystallographic refinement of this compound?

  • SHELXL : Used for small-molecule refinement, especially for high-resolution data. It optimizes hydrogen atom positioning and handles twinning via the TWIN/BASF commands .
  • Validation tools : CheckCIF in SHELXTL identifies structural outliers (e.g., bond length deviations >3σ) .
  • Example workflow : Data integration → Solution via Patterson methods (SHELXD) → Refinement with SHELXL → Final validation .

Q. How to resolve contradictions in reported biological activity data?

  • Dose-response studies : Establish EC₅₀/IC₅₀ values to compare potency across studies.
  • Structural analogs : Synthesize derivatives with substituent variations (e.g., nitro, chloro groups) to correlate activity with electronic/steric effects, as demonstrated in benzimidazole SAR studies .
  • Assay standardization : Use consistent models (e.g., P. posthuma for anthelmintic activity) to minimize variability .

Q. What strategies optimize the introduction of the pyridyl group into the benzimidazole core?

  • Alkaline conditions : Promote nucleophilic substitution of halides (e.g., 3-chloro-4-fluoronitrobenzene) with 2-pyridinemethanol .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for heterocyclic coupling (e.g., from 4 hours to 30 minutes) .
  • Protecting groups : Use Boc (tert-butoxycarbonyl) to prevent undesired side reactions during amide bond formation .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Variable substituents : Modify the phenyl (electron-withdrawing vs. donating groups) and acetamide (alkyl vs. aryl) moieties.
  • Biological testing : Compare anthelmintic/antimicrobial activity across derivatives to identify key pharmacophores .
  • Computational modeling : Use DFT (density functional theory) to predict electronic properties (e.g., HOMO/LUMO) and correlate with activity .

Q. What are the challenges in selective N-methylation during synthesis?

  • Competitive reactions : Use of methyl iodide in DMF with controlled stoichiometry to target the benzimidazole nitrogen over pyridyl or amide groups.
  • Protecting groups : Temporarily block reactive sites (e.g., amide NH with TMSCl) to direct methylation .

Q. How to study oxidative metabolic pathways in vitro?

  • Catalytic oxidation : Use copper complexes (e.g., benzimidazolyl-phenol ligands) to simulate cytochrome P450-mediated oxidation, producing metabolites like aminochrome .
  • LC-MS analysis : Identify oxidation products (e.g., hydroxylated or demethylated derivatives) via high-resolution mass spectrometry .

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